Spectroscopic data (NMR, IR, Mass Spec) for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.
Spectroscopic data (NMR, IR, Mass Spec) for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic data for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. This document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles, providing researchers and drug development professionals with a robust framework for the characterization of this and similar heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
The target molecule, 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole, is a multifaceted structure presenting distinct features for spectroscopic analysis. The presence of aromatic rings, a pyrazole core, a nitro group, and chlorine substituents creates a unique electronic environment. Each functional group provides a characteristic signature in different spectroscopic techniques, and a combined analysis is essential for unambiguous structural confirmation.
Caption: Molecular structure of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is paramount for elucidating the proton framework of a molecule. For this compound, the key diagnostic regions are the aromatic protons, the pyrazole ring protons, and the methylene bridge protons.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
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Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
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Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
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¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (Pyrazole) | 8.5 - 8.8 | Singlet (s) | 1H |
| H-3 (Pyrazole) | 8.0 - 8.3 | Singlet (s) | 1H |
| H-4' (Dichlorophenyl) | 7.3 - 7.5 | Triplet (t) | 1H |
| H-3', H-5' (Dichlorophenyl) | 7.1 - 7.3 | Doublet (d) | 2H |
| -CH₂- (Methylene bridge) | 5.8 - 6.1 | Singlet (s) | 2H |
Interpretation and Insights
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Pyrazole Protons: The protons on the 4-nitro-1H-pyrazole ring (H-3 and H-5) are expected to be significantly deshielded and appear as sharp singlets at very low field. The strong electron-withdrawing effect of the adjacent nitro group and the aromatic nature of the pyrazole ring contribute to this downfield shift. The H-5 proton is typically further downfield than H-3 due to the influence of the N-substituent.
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Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically equivalent and thus appear as a single, sharp singlet. Their position, deshielded by both the pyrazole nitrogen and the phenoxy oxygen, is highly characteristic.
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Dichlorophenyl Protons: The 2,6-dichloro substitution pattern results in a symmetrical A₂B system for the remaining three aromatic protons. The H-4' proton, situated between two chlorine-bearing carbons, will appear as a triplet, while the two equivalent H-3' and H-5' protons will appear as a doublet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. Given the presence of multiple quaternary carbons (those bonded to Cl, N, or O), a standard proton-decoupled ¹³C experiment is essential.
Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
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Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer.
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
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Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.
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Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
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¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2', C-6' (C-Cl) | 150 - 155 |
| C-4 (C-NO₂) | 140 - 145 |
| C-5 (Pyrazole) | 135 - 140 |
| C-3 (Pyrazole) | 130 - 135 |
| C-4' (Dichlorophenyl) | 128 - 132 |
| C-3', C-5' (Dichlorophenyl) | 125 - 128 |
| C-1' (C-O) | 120 - 125 |
| -CH₂- (Methylene bridge) | 65 - 70 |
Interpretation and Insights
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Quaternary Carbons: The carbons directly attached to electronegative atoms (Cl, N, O) or groups (NO₂) are the most downfield. The C-Cl carbons (C-2', C-6') and the C-NO₂ carbon (C-4) are particularly deshielded.
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Aromatic and Heteroaromatic Carbons: The remaining carbons of the pyrazole and dichlorophenyl rings appear in the typical aromatic region (120-140 ppm).
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Methylene Carbon: The methylene bridge carbon is found in the aliphatic region but is shifted downfield to around 65-70 ppm due to its attachment to both a nitrogen and an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within the molecule.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3150 | C-H stretch | Aromatic & Heteroaromatic C-H |
| ~1590-1610 | C=C stretch | Aromatic ring |
| ~1510-1550 & ~1340-1380 | Asymmetric & Symmetric N-O stretch | Nitro group (-NO₂) |
| ~1240-1280 | C-O-C stretch | Aryl-alkyl ether |
| ~1050-1100 | C-N stretch | Pyrazole ring |
| ~750-800 | C-Cl stretch | Aryl chloride |
Interpretation and Insights
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Nitro Group: The most diagnostic peaks in the IR spectrum are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. These are typically very prominent and serve as a key confirmation of this functional group.
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Aryl-Alkyl Ether: A strong band in the 1240-1280 cm⁻¹ region is characteristic of the C-O-C ether linkage.
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C-Cl Bonds: The C-Cl stretching vibrations appear in the fingerprint region and provide evidence for the chloro-substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which offers crucial structural information.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC system.
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Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺. Electron Impact (EI) could also be used, which would provide more extensive fragmentation.
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Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Fragmentation Analysis
The fragmentation of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole would likely proceed through several key pathways. The bond between the methylene bridge and the pyrazole nitrogen and the bond between the methylene bridge and the phenoxy oxygen are probable cleavage sites.
Caption: Plausible fragmentation pathway in ESI-MS/MS.
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Molecular Ion: The primary observation would be the molecular ion peak (or [M+H]⁺ in ESI). The isotopic pattern of this peak will be highly characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), showing a distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1.
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Key Fragments:
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Cleavage of the N-CH₂ bond would lead to the formation of a 4-nitro-1H-pyrazole radical and a [C₇H₅Cl₂O]⁺ cation.
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Cleavage of the O-CH₂ bond is another likely fragmentation route, generating a 2,6-dichlorophenoxide anion and a [C₄H₄N₃O₂]⁺ cation.
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Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. Each technique offers complementary information, and together they create a detailed and unambiguous spectroscopic profile of the molecule. This guide outlines the expected data and provides the necessary experimental framework for researchers to acquire and interpret this information with confidence.
References
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Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Cengage Learning. URL: [Link]
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Title: Spectroscopic Methods in Organic Chemistry Source: Hesse, M., Meier, H., & Zeeh, B. (2008). Thieme. URL: [Link]
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Title: Standard Test Methods for Identification of Material by Infrared Absorption Spectroscopy Source: ASTM E1252-98(2013) URL: [Link]
